molecular formula C9H8O B1595024 2-Vinylbenzaldehyde CAS No. 28272-96-0

2-Vinylbenzaldehyde

Cat. No. B1595024
CAS RN: 28272-96-0
M. Wt: 132.16 g/mol
InChI Key: DHEJIZSVHGOKMJ-UHFFFAOYSA-N
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Description

2-Vinylbenzaldehyde is an organic compound with the molecular formula C9H8O . It has a molecular weight of 132.16 and is a liquid at room temperature .


Synthesis Analysis

A metal-free method for the synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde has been developed . This method uses L-proline as an efficient and environmentally benign catalyst . The synthesis by the transition-metal-catalyzed intramolecular hydroacylation of 2-vinylbenzaldehyde provides a more green synthetic pathway to indanone scaffolds with good to excellent yields .


Molecular Structure Analysis

The InChI code for 2-Vinylbenzaldehyde is 1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2 . The compound has one hydrogen bond acceptor, no hydrogen bond donors, and two freely rotating bonds .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Vinylbenzaldehyde are not mentioned in the search results, it is known to participate in the intramolecular hydroacylation reaction to synthesize indanones .


Physical And Chemical Properties Analysis

2-Vinylbenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 232.5±19.0 °C at 760 mmHg, and a flash point of 111.4±7.7 °C . It has a molar refractivity of 43.9±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 127.0±3.0 cm3 .

Scientific Research Applications

Polymer Carrier for Drug Delivery

2-Vinylbenzaldehyde has been utilized as a monomer in the creation of polymer carriers for drugs like benzocaine and procaine. These carriers facilitate controlled drug release, which is crucial for targeted and efficient drug delivery. The polymerization of vinylbenzaldehyde and the kinetics of drug release from these carriers have been extensively studied, providing insights into the potential applications in pharmaceutical formulations (Kolli, Montheard, & Vergnaud, 1992).

Synthesis of Substituted Benzo[b]carbazoles

In chemical synthesis, 2-vinylbenzaldehydes have been used in a palladium-catalyzed cascade annulation with indoles. This process efficiently produces substituted benzo[b]carbazoles, indicating its utility in organic synthesis and the potential for creating complex organic compounds (Li et al., 2019).

Development of Polymeric Nitrons

Vinylbenzaldehydes, including 2-vinylbenzaldehyde, have been used in the synthesis of polymeric nitrons. These materials are studied for their properties post-irradiation, providing insights into their potential use in advanced materials and coatings. The research focuses on understanding the behavior of these polymers under different conditions (Heinenberg, Menges, Mittler, & Ritter, 2002).

Photoreactivity Studies

The photoreactivity of 2-vinylbenzaldehyde has been a subject of study, particularly focusing on its dimerization and interactions with other molecules under irradiation. These studies are crucial for understanding the behavior of such compounds in light-sensitive applications (Kessar & Mankotia, 1993).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 .

Future Directions

The synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde could be used to synthesize the anti-AD drug donepezil . This suggests potential future directions in the development of pharmaceuticals.

properties

IUPAC Name

2-ethenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJIZSVHGOKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182527, DTXSID001209788
Record name Benzaldehyde, 2-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinylbenzaldehyde

CAS RN

28272-96-0, 187960-19-6
Record name Benzaldehyde, 2-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028272960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromostyrene (115 mmol) in dry tetrahydrofuran (200 ml) at -65° C. under nitrogen was added dropwise n-butyllithium (115 mmol) in hexane. The reaction mixture was stirred at -65° C. for an additional hour and a solution of N-formylpiperidine (125 mmol) in tetrahydrofuran (50 ml) was added dropwise. The reaction mixture was allowed to warm to ambient temperature overnight. The reaction mixture was cooled to 0° C. and then quenched with saturated ammonium chloride (50 ml). The reaction mixture was extracted with diethyl ether (2×50 ml) and the combined organic phases were washed with 3N hydrochloric acid (2×50 ml), saturated aqueous sodium bicarbonate (50 ml), and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to yield the Compound 2a which was directly used in the next reaction.
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Synthesis routes and methods II

Procedure details

Aldehyde 11 was synthesized by radical addition (Lub et al. (1997) Liebigs Ann. Recueil, 2281–2288) of thioacetic acid to 4-vinylbenzaldehyde. Vinyl benzaldehyde was synthesized by the procedure of Ren et al. (1993) Bull. Chem. Soc. Jpn. 66: 1897–1902 with the following changes: The addition of DMF was performed at a 38 mmol scale at 0° C. Purification by column chromatography (silica, Et2O/hexanes, 1:3) afforded 4-vinylbenzaldehyde in 60% yield (FIG. 37).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Vinylbenzaldehyde
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2-Vinylbenzaldehyde
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2-Vinylbenzaldehyde
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2-Vinylbenzaldehyde
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2-Vinylbenzaldehyde
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2-Vinylbenzaldehyde

Citations

For This Compound
163
Citations
G He, J Ma, J Zhou, C Li, H Liu, Y Zhou - Green Chemistry, 2021 - pubs.rsc.org
… Compared with previously synthesized indanones, synthesis by the transition-metal-catalyzed intramolecular hydroacylation of 2-vinylbenzaldehyde provided a more green synthetic …
Number of citations: 12 pubs.rsc.org
A Hirao, Y Ishino, S Nakahama - Die Makromolekulare Chemie …, 1986 - Wiley Online Library
… Cationic polymerization of 2-vinylbenzaldehyde was reported by Aso et a1.Q. The polymerization proceeds with BF, etherate to afford a polymer, the structure of which was not …
Number of citations: 37 onlinelibrary.wiley.com
K Tanaka - Journal of Synthetic Organic Chemistry, Japan, 2012 - jstage.jst.go.jp
… The successful [4+2] annulation using 2─ alkynylbenzaldehydes prompted us to investigate using 2─ vinylbenzaldehyde in their place. First we examined the reaction of 2─ …
Number of citations: 3 www.jstage.jst.go.jp
M Heinenberg, B Menges, S Mittler, H Ritter - Macromolecules, 2002 - ACS Publications
… Synthesis of 2-Vinylbenzaldehyde (18a). The Heck reaction leads to the formation of 2-ethylstyrene (18b) and 2-vinylbenzaldehyde (18a), which were quite difficult to separate. Data for …
Number of citations: 25 pubs.acs.org
RK Dhungana, RR Sapkota… - Angewandte Chemie …, 2021 - Wiley Online Library
… Control experiments with styrene and 2-vinylbenzaldehyde indicated that the coordination by the imine group was crucial for the reaction to proceed to generate the arylbenzylation …
Number of citations: 20 onlinelibrary.wiley.com
RA Aitken, C Hauduc, MS Hossain… - Australian Journal of …, 2014 - CSIRO Publishing
… (1) results in formation of indene and 2-vinylbenzaldehyde as previously described. A range … unsaturated carbonyl products analogous to 2-vinylbenzaldehyde are formed in most cases …
Number of citations: 7 www.publish.csiro.au
N Chafi, M Kolli, JM Vergnaud… - Journal of applied …, 1991 - Wiley Online Library
Chloromethylstyrene 1 (mixture meta and para; 60/40) can be oxydized in corresponding aldehyde 2. Vinylbenzaldehyde 2 reacts with primary amines such as aniline, benzylamine, 2‐…
Number of citations: 16 onlinelibrary.wiley.com
RK Dhungana, RR Sapkota, LM Wickham, D Niroula… - 2021 - chemrxiv.org
… Control experiments with styrene and 2-vinylbenzaldehyde indicated that the coordination by the imine group was crucial for the reaction to proceed to generate the arylbenzylation …
Number of citations: 3 chemrxiv.org
H Zhu, X Nie, Q Huang, G Zhu - Tetrahedron Letters, 2016 - Elsevier
… The reaction of 4-chloro-2-vinylbenzaldehyde (1f) and 5-chloro-2-vinylbenzaldehyde (1g) led to the production of 3fa and 3ga in 82% and 80% yields, respectively, while that of 2-chloro-…
Number of citations: 22 www.sciencedirect.com
C Slugovc, B Perner, F Stelzer, K Mereiter - Organometallics, 2004 - ACS Publications
… ruthenium-based metathesis catalysts bearing a cis-dichloro arrangement, an N-heterocyclic carbene, and a chelating carbene ligand derived from 2-vinylbenzaldehyde or 2-…
Number of citations: 127 pubs.acs.org

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